2,6-Bis(trifluoroacetyl)phenol
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Overview
Description
2,6-Bis(trifluoroacetyl)phenol is an organic compound characterized by the presence of two trifluoroacetyl groups attached to a phenol ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoroacetyl groups contribute to the compound’s high reactivity and stability, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoroacetyl)phenol typically involves the introduction of trifluoroacetyl groups to a phenol ring. One common method is the reaction of phenol with trifluoroacetic anhydride in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to maintain consistency and quality. The compound is then purified through distillation or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(trifluoroacetyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl groups to hydroxyl or other functional groups.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids as catalysts.
Major Products Formed: The major products formed from these reactions include trifluoromethyl-substituted phenols, quinones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,6-Bis(trifluoroacetyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoroacetyl)phenol involves its interaction with various molecular targets. The trifluoroacetyl groups can form strong hydrogen bonds and interact with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to changes in their function and behavior. The compound’s high reactivity also allows it to participate in various chemical pathways, making it a versatile tool in chemical biology .
Comparison with Similar Compounds
- 2,4-Bis(trifluoroacetyl)phenol
- 2,6-Difluoroacetylphenol
- 2,6-Dichloroacetylphenol
Comparison: Compared to these similar compounds, 2,6-Bis(trifluoroacetyl)phenol is unique due to the presence of two trifluoroacetyl groups, which significantly enhance its reactivity and stability. This makes it more suitable for applications requiring high chemical resistance and reactivity. Additionally, the trifluoromethyl groups impart unique electronic properties, making it a valuable compound in various advanced research fields .
Properties
Molecular Formula |
C10H4F6O3 |
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Molecular Weight |
286.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-hydroxy-3-(2,2,2-trifluoroacetyl)phenyl]ethanone |
InChI |
InChI=1S/C10H4F6O3/c11-9(12,13)7(18)4-2-1-3-5(6(4)17)8(19)10(14,15)16/h1-3,17H |
InChI Key |
WEJOQTXVNKHIQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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